molecular formula C8H11ClFN B591825 (R)-1-(2-Fluorophenyl)ethylamine hydrochloride CAS No. 1168139-43-2

(R)-1-(2-Fluorophenyl)ethylamine hydrochloride

Cat. No. B591825
M. Wt: 175.631
InChI Key: WEZXQPGVPSHAAZ-FYZOBXCZSA-N
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Description

“®-1-(2-Fluorophenyl)ethylamine hydrochloride” is a chemical compound with the formula C₈H₉ClFNO₂ . It is used in various stages of research, development, and production activities in industries such as biopharma, healthcare, education & government, and advanced technologies & applied materials .


Molecular Structure Analysis

The molecular structure of “®-1-(2-Fluorophenyl)ethylamine hydrochloride” has been studied using techniques such as resonant two-photon ionization (R2PI), ultraviolet–ultraviolet hole burning (UV–UV HB) spectroscopy, and ionization-loss stimulated Raman spectroscopy (ILSRS) . These studies have revealed the presence of different conformers .


Physical And Chemical Properties Analysis

“®-1-(2-Fluorophenyl)ethylamine hydrochloride” is a compound with a molecular weight of 205.6140 g/mol . It is stored under an inert atmosphere at room temperature .

Scientific Research Applications

Fluorophores in Molecular Imaging Fluorophores, which include compounds structurally related to (R)-1-(2-Fluorophenyl)ethylamine hydrochloride due to their fluorine content, are extensively used in in vivo cancer diagnosis. These compounds allow for real-time detection of cancerous cells with relatively inexpensive and portable equipment. Although fluorophores can be toxic, their use in molecular imaging probes typically involves much lower doses than those associated with toxicity. This indicates a critical balance between the effective application of such compounds in diagnostics and ensuring patient safety (Alford et al., 2009).

Radiative Decay Engineering Another field of application for fluorinated compounds is radiative decay engineering (RDE), which involves modifying the emission of fluorophores or chromophores by altering their radiative decay rates. This technique can enhance the quantum yields of low quantum yield chromophores, decrease lifetimes, and direct emission in specific directions. RDE has implications for improving fluorescent imaging techniques and developing new diagnostic tools (Lakowicz, 2001).

Photosynthesis Research Chlorophyll fluorescence imaging (CFI) techniques, while not directly involving (R)-1-(2-Fluorophenyl)ethylamine hydrochloride, provide a relevant context for understanding the utility of fluorescence in scientific research. CFI is a powerful tool for diagnosing biotic and abiotic stresses in plants, offering non-destructive and rapid assessment of photosynthetic activity. This technology has potential applications in both preharvest and postharvest conditions, highlighting the importance of fluorescence-based methods in agricultural and environmental sciences (Gorbe & Calatayud, 2012).

properties

IUPAC Name

(1R)-1-(2-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZXQPGVPSHAAZ-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662524
Record name (1R)-1-(2-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2-Fluorophenyl)ethylamine hydrochloride

CAS RN

1168139-43-2
Record name (1R)-1-(2-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(2-fluorophenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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